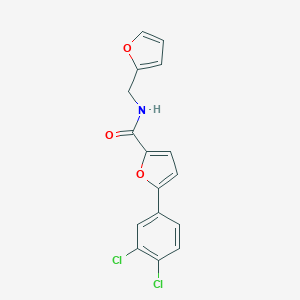

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide, also known as DCPIB, is a selective blocker of volume-regulated anion channels (VRACs). VRACs are ubiquitous in mammalian cells and play a crucial role in regulating cell volume and ion homeostasis. DCPIB has been widely used in scientific research to investigate the physiological and pathological functions of VRACs.

Mécanisme D'action

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide acts as a selective blocker of VRACs by binding to a specific site on the channel protein. VRACs are heteromeric protein complexes composed of LRRC8A and other LRRC8 family members. 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide binds to a site within the transmembrane domain of LRRC8A, leading to the inhibition of ion transport through the channel.

Biochemical and Physiological Effects

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects on different cell types. In neurons, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit glutamate release and reduce excitotoxicity. In astrocytes, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit cell swelling and reduce the release of pro-inflammatory cytokines. In cancer cells, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit cell migration and invasion.

Avantages Et Limitations Des Expériences En Laboratoire

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has several advantages as a research tool. It is a selective blocker of VRACs, allowing for the specific investigation of VRAC-related functions. It is also a reversible inhibitor, allowing for the recovery of channel activity after washout. However, 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has some limitations. It can have off-target effects on other ion channels, such as chloride channels and potassium channels. It can also have cytotoxic effects at high concentrations, which can limit its use in some experiments.

Orientations Futures

For research include investigating the role of VRACs in different physiological and pathological conditions, such as ischemia, cancer, and neurodegenerative diseases. Further studies are also needed to elucidate the molecular mechanisms underlying the regulation of VRACs and to develop more selective and potent inhibitors of VRACs.

Conclusion

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a selective blocker of VRACs that has been widely used in scientific research to investigate the physiological and pathological functions of VRACs. It has various biochemical and physiological effects on different cell types and has several advantages as a research tool. However, it also has some limitations that need to be taken into account. Future research directions include investigating the role of VRACs in different conditions and developing more selective and potent inhibitors of VRACs.

Méthodes De Synthèse

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide can be synthesized through a multi-step process involving the reaction of dichlorobenzene with furan-2-carboxylic acid, followed by the addition of furan-2-methanamine and the subsequent formation of the carboxamide. The final product is obtained through recrystallization and purification.

Applications De Recherche Scientifique

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been widely used in scientific research to investigate the physiological and pathological functions of VRACs. VRACs are involved in a variety of cellular processes, including cell volume regulation, apoptosis, migration, and proliferation. 5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide has been shown to inhibit VRACs in different cell types, such as neurons, astrocytes, and cancer cells, providing a valuable tool for studying the role of VRACs in these cells.

Propriétés

Formule moléculaire |

C16H11Cl2NO3 |

|---|---|

Poids moléculaire |

336.2 g/mol |

Nom IUPAC |

5-(3,4-dichlorophenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide |

InChI |

InChI=1S/C16H11Cl2NO3/c17-12-4-3-10(8-13(12)18)14-5-6-15(22-14)16(20)19-9-11-2-1-7-21-11/h1-8H,9H2,(H,19,20) |

Clé InChI |

SVXDPQSXRYCGHN-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |

SMILES canonique |

C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)

![(3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246087.png)

![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)

![3,4,5-trimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B246102.png)

![4-methyl-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B246103.png)